molecular formula C12H7BO5 B15286821 1,8-Naphthalicanhydride-4-boronicacid

1,8-Naphthalicanhydride-4-boronicacid

Cat. No.: B15286821
M. Wt: 241.99 g/mol
InChI Key: ZTDWCPVVNVPZNU-UHFFFAOYSA-N
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Description

1,8-Naphthalicanhydride-4-boronicacid is an organic compound with the molecular formula C12H7BO5 It is a derivative of naphthalene, featuring both an anhydride and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthalicanhydride-4-boronicacid can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthalicanhydride-4-boronicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalic acid derivatives, while reduction can produce diols. Substitution reactions can result in a wide range of products, including biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

1,8-Naphthalicanhydride-4-boronicacid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of anhydride and boronic acid functionalities, which provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C12H7BO5

Molecular Weight

241.99 g/mol

IUPAC Name

(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)boronic acid

InChI

InChI=1S/C12H7BO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5,16-17H

InChI Key

ZTDWCPVVNVPZNU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)(O)O

Origin of Product

United States

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